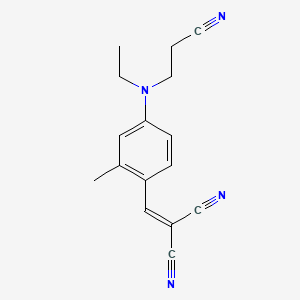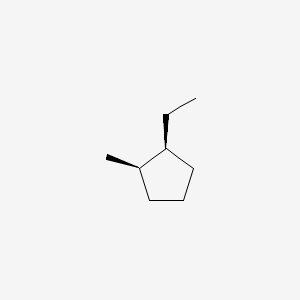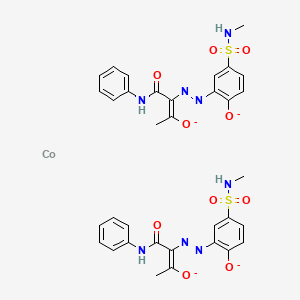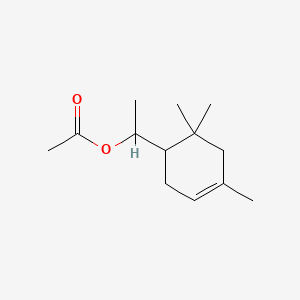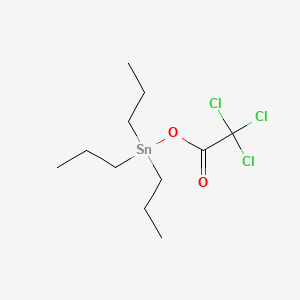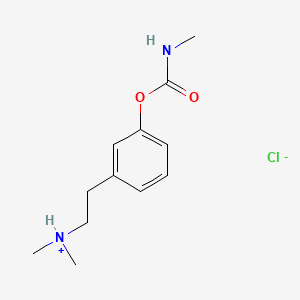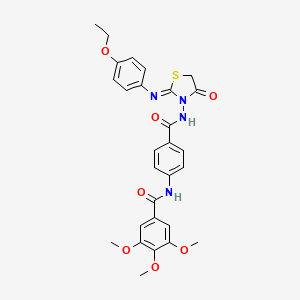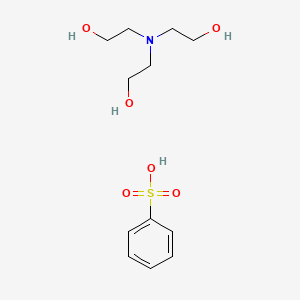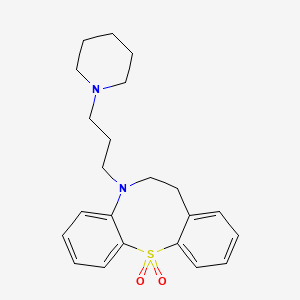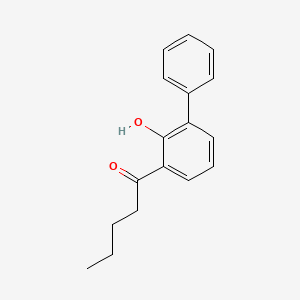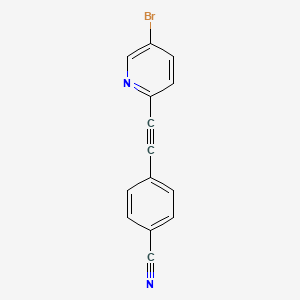
4-(5-Bromopyridine-2-ylethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridine-2-ylethynyl)benzonitrile is an organic compound with the molecular formula C14H7BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 5-bromopyridine-2-ylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridine-2-ylethynyl)benzonitrile typically involves the coupling of 5-bromopyridine-2-ylethynyl with benzonitrile. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromopyridine-2-ylethynyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Bases: Triethylamine, potassium carbonate, and sodium hydroxide are commonly used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of this compound with a boronic acid.
Applications De Recherche Scientifique
4-(5-Bromopyridine-2-ylethynyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyridine-2-ylethynyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Chloropyridine-2-ylethynyl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(5-Fluoropyridine-2-ylethynyl)benzonitrile: Similar structure but with a fluorine atom instead of bromine.
4-(5-Iodopyridine-2-ylethynyl)benzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(5-Bromopyridine-2-ylethynyl)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as readily accessible with other halogen atoms.
Propriétés
Formule moléculaire |
C14H7BrN2 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
4-[2-(5-bromopyridin-2-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C14H7BrN2/c15-13-6-8-14(17-10-13)7-5-11-1-3-12(9-16)4-2-11/h1-4,6,8,10H |
Clé InChI |
ZXCIBCQICSGRFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=NC=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


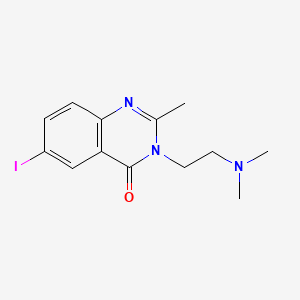
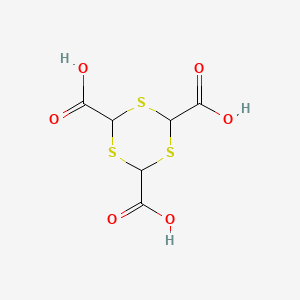
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
